molecular formula C17H25NO10 B12767977 Pentaacetyl-N-methyl-alpha-L-glucosamine CAS No. 7460-96-0

Pentaacetyl-N-methyl-alpha-L-glucosamine

Cat. No.: B12767977
CAS No.: 7460-96-0
M. Wt: 403.4 g/mol
InChI Key: UNJOGVVOSNJNEB-QUSNUVHPSA-N
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Description

Molecular Structure Analysis and Stereochemical Configuration

The molecular formula of pentaacetyl-N-methyl-alpha-L-glucosamine is C₁₇H₂₅NO₁₀ , with a molecular weight of 403.4 g/mol . Its structure consists of an L-glucosamine core (a six-membered pyranose ring) substituted with five acetyl groups and one N-methyl group. Key structural features include:

  • Anomeric configuration : The alpha (α) orientation of the glycosidic bond at the C1 position, confirmed by nuclear magnetic resonance (NMR) coupling constants .
  • Acetylation pattern : Acetyl groups occupy the hydroxyl positions at C1, C3, C4, C6, and the N-methyl group replaces the amine at C2 .
  • Stereochemical arrangement : The L-configuration induces a chair conformation (4C₁) with equatorial orientations for bulky substituents, minimizing steric strain .

Comparative studies with analogous D-enantiomers reveal distinct conformational preferences. For example, rotational spectroscopy of N-acetyl-alpha-D-glucosamine demonstrates that intramolecular hydrogen bonding between the acetamido group and hydroxyl moieties stabilizes specific conformers . While similar stabilizing interactions likely occur in the L-enantiomer, the inverted stereochemistry alters spatial arrangements critical for biological recognition.

Properties

CAS No.

7460-96-0

Molecular Formula

C17H25NO10

Molecular Weight

403.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6S)-5-[acetyl(methyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C17H25NO10/c1-8(19)18(6)14-16(26-11(4)22)15(25-10(3)21)13(7-24-9(2)20)28-17(14)27-12(5)23/h13-17H,7H2,1-6H3/t13-,14-,15-,16-,17+/m0/s1

InChI Key

UNJOGVVOSNJNEB-QUSNUVHPSA-N

Isomeric SMILES

CC(=O)N(C)[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)N(C)C1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with commercially available or readily synthesized N-methyl-alpha-L-glucosamine or its analogs. The key steps involve:

  • Protection of hydroxyl groups by acetylation to form pentaacetates.
  • Introduction or retention of the N-methyl group at the amino position.
  • Control of the anomeric configuration (alpha vs beta) during glycosylation or acetylation steps.

This approach ensures the formation of a fully acetylated glucosamine derivative with the desired stereochemistry at the anomeric center.

Acetylation of N-methyl-alpha-L-glucosamine

The acetylation step is crucial for obtaining the pentaacetyl derivative. Typical conditions include:

  • Use of acetic anhydride in the presence of a base such as pyridine.
  • Reaction at room temperature or slightly elevated temperatures.
  • Monitoring to ensure complete acetylation of all hydroxyl groups without deacetylation or side reactions.

This step yields the pentaacetyl-N-methyl-alpha-L-glucosamine with acetyl groups at positions 3, 4, 6, and the anomeric hydroxyl, along with the N-methyl substitution at C-2.

Formation of Glycosyl Donors and Oxazolines

Advanced synthetic routes involve the preparation of glycosyl donors such as pentaacetates and their conversion into oxazolines, which serve as intermediates for glycosylation reactions:

  • Pentaacetyl glucosamine derivatives are converted to oxazolines using reagents like trimethylsilyl triflate (TMSOTf) in solvents such as 1,2-dichloroethane.
  • Oxazolines are then subjected to copper(II)-mediated solvolysis with alcohols to form glycosides with controlled stereochemistry, often favoring the beta-anomer initially.
  • Acid-catalyzed isomerization can convert beta-glycosides to the thermodynamically more stable alpha-glycosides, including the alpha-L configuration.

This method allows for the synthesis of this compound with high stereochemical purity.

Acid-Catalyzed Isomerization and Reacetylation

To obtain the alpha anomer from beta-pentaacetates:

  • The beta-pentaacetate is heated in situ with 5% hydrochloric acid in isopropanol or cyclohexanol.
  • This treatment results in a mixture of partly deacetylated alpha and beta anomers.
  • Subsequent reacetylation with acetic anhydride in pyridine restores full acetylation.
  • Chromatographic separation on silica gel isolates the pure alpha anomer.

This approach is effective for preparing this compound with the desired alpha configuration.

Alternative Synthetic Routes and Functional Group Manipulations

Other methods reported include:

  • Use of glycosyl azides and subsequent reduction and acetylation steps to introduce the amino functionality and acetyl groups.
  • Protection and deprotection strategies involving para-methoxybenzylidene or silyl groups to control regioselectivity during glycosylation.
  • Catalytic hydrogenation and amide coupling reactions to modify the amino sugar derivatives further.

These methods provide flexibility in synthesizing derivatives and analogs of this compound for biological and material science applications.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Acetylation Acetic anhydride, pyridine, RT Full acetylation of hydroxyl groups
2 Oxazoline formation TMSOTf, 1,2-dichloroethane Formation of glyco-oxazoline intermediate
3 Copper(II)-mediated solvolysis CuCl2, isopropanol or other alcohols, reflux Glycosylation to form beta-glycosides
4 Acid-catalyzed isomerization 5% HCl in isopropanol or cyclohexanol, heat Conversion of beta to alpha anomers
5 Reacetylation Acetic anhydride, pyridine Restoration of full acetylation
6 Chromatographic purification Silica gel chromatography Isolation of pure alpha anomer

Research Findings and Yields

  • The oxazoline intermediates are obtained in high yields (often >80%) using TMSOTf catalysis.
  • Copper(II)-mediated glycosylation yields beta-glycosides in good yields (typically 60-80%).
  • Acid-catalyzed isomerization followed by reacetylation provides alpha anomers in moderate yields (30-50%) after chromatographic separation.
  • The overall synthetic route is convergent and allows for the preparation of configurationally pure this compound suitable for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions: Pentaacetyl-N-methyl-.alpha.-L-glucosamine undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield N-methyl-.alpha.-L-glucosamine.

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Hydrolysis: N-methyl-.alpha.-L-glucosamine.

    Oxidation: Oxidized derivatives of Pentaacetyl-N-methyl-.alpha.-L-glucosamine.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Glycosylation Studies

Overview : Pentaacetyl-N-methyl-alpha-L-glucosamine serves as a substrate in glycosylation reactions, which are critical for the synthesis of glycoproteins and glycolipids. These biomolecules play essential roles in cell recognition, signaling, and immune responses.

Case Study : Research indicates that derivatives of glucosamine can be used to modulate glycan structures on cell surfaces. For instance, studies have shown that thioglycosides derived from glucosamine can efficiently inhibit N- and O-linked glycan biosynthesis, thereby impacting cellular functions such as adhesion and migration in inflammatory processes .

Application Description Reference
Glycosylation InhibitionModulates glycan structures affecting cell adhesion and immune responses.
Substrate for Enzymatic ReactionsUsed in enzyme-catalyzed reactions to study glycosylation pathways.

Drug Delivery Systems

Overview : The conjugation of this compound with therapeutic agents enhances their delivery and efficacy. Its ability to target specific receptors on cells makes it a valuable component in drug formulation.

Case Study : A study demonstrated that carbohydrate conjugates, including those based on glucosamine derivatives, significantly improved the in vivo delivery of oligonucleotide therapeutics. This approach utilizes the natural targeting properties of carbohydrates to enhance cellular uptake and therapeutic efficacy .

Application Description Reference
Oligonucleotide DeliveryEnhances the efficacy of RNA interference agents through targeted delivery.
Carbohydrate ConjugatesUtilized for improving the pharmacokinetics of various drugs.

Therapeutic Applications

Overview : this compound has shown promise in various therapeutic contexts, particularly in metabolic disorders and inflammatory diseases.

Case Study : Research has indicated that glucosamine supplementation can extend lifespan in model organisms by affecting metabolic pathways. Specifically, D-glucosamine has been shown to impair glucose metabolism, leading to increased mitochondrial biogenesis and potential health benefits related to aging .

Application Description Reference
Anti-inflammatory EffectsMay reduce inflammation through modulation of glycan biosynthesis.
Metabolic HealthInfluences metabolic pathways beneficial for aging and longevity.

Biochemical Research

Overview : The compound is frequently employed in biochemical research to investigate the roles of carbohydrates in biological systems.

Case Study : In studies focusing on cholera toxin interactions, derivatives of glucosamine were used as inhibitors to elucidate binding mechanisms involved in toxin action . This highlights its utility in understanding disease mechanisms at the molecular level.

Application Description Reference
Mechanistic StudiesUsed to explore carbohydrate-protein interactions and their biological implications.
Toxin InhibitionInvestigates potential therapeutic strategies against bacterial toxins.

Mechanism of Action

The mechanism of action of Pentaacetyl-N-methyl-.alpha.-L-glucosamine involves its interaction with enzymes and receptors involved in glycosylation processes. The acetyl groups and the methyl group play a crucial role in modulating the compound’s activity and its interaction with molecular targets. The pathways involved include the modification of glycosaminoglycans and the regulation of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Pentaacetyl-N-methyl-alpha-L-glucosamine belongs to a broader family of acetylated glucosamine derivatives. Key analogues include:

Compound Key Structural Features Biological Relevance
N-Acetylglucosamine (GlcNAc) Single acetyl group at C2; beta-D configuration Precursor for hyaluronic acid and chitin; involved in O-GlcNAcylation .
Tetraacetylated GlcNAc derivatives Four acetyl groups; varying positions (e.g., 3,4,6-tri-O-acetyl) Used as intermediates in oligosaccharide synthesis .
Fluorinated GlcNAc analogues Fluorine substitutions at C3/C4/C6; deoxyfluorinated thioglycosides Enhanced metabolic stability; probes for glycosidase inhibition studies .
This compound Five acetyl groups; N-methylation; alpha-L configuration Potential role in modulating glycosylation pathways or immune responses (hypothesized) .

Key Differences :

  • Acetylation Pattern: The pentaacetyl derivative’s full acetylation (vs.
  • Stereochemistry : The alpha-L configuration contrasts with the beta-D orientation of natural GlcNAc, which may alter enzymatic recognition or binding affinity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Pentaacetyl-N-methyl-alpha-L-glucosamine, and how do reaction conditions influence stereochemical purity?

  • Answer : Synthesis typically involves acetylation of N-methyl-alpha-L-glucosamine using acetic anhydride in the presence of a catalyst (e.g., pyridine). Temperature control (≤25°C) and anhydrous conditions are critical to prevent by-products like β-anomers or incomplete acetylation . Post-synthesis purification via silica gel chromatography with ethyl acetate/hexane gradients (3:7 ratio) ensures stereochemical purity. Nuclear Magnetic Resonance (NMR) analysis (¹H and ¹³C) is essential to confirm the α-configuration, with characteristic anomeric proton shifts at δ 5.2–5.5 ppm .

Q. How should researchers handle and store this compound to maintain stability?

  • Answer : Store in airtight containers under inert gas (argon/nitrogen) at temperatures ≤-20°C to prevent hydrolysis of acetyl groups. Avoid exposure to moisture, as hydrolysis can yield N-methylglucosamine and acetic acid, altering bioactivity. Stability studies indicate a shelf life of ≥12 months under these conditions .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

  • Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (UV detection at 210 nm).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode confirms molecular ion [M+Na]⁺ at m/z 413.3 .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Key peaks include C=O stretches (1745 cm⁻¹) and C-N vibrations (1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Answer : Discrepancies often arise from differences in glycosylation patterns or impurity profiles. Implement orthogonal validation methods:

  • Glycan Microarray Screening : Assess binding affinity to lectins (e.g., wheat germ agglutinin) to confirm target specificity .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) to compare binding kinetics across studies .
  • Meta-Analysis : Use tools like PRISMA guidelines to systematically evaluate experimental variables (e.g., cell lines, dosage) influencing bioactivity .

Q. What experimental designs are optimal for studying the compound’s role in glycosylation pathways?

  • Answer :

  • Isotopic Labeling : Incorporate ¹³C-labeled acetyl groups to track metabolic incorporation into glycoproteins via LC-MS/MS .
  • Knockout Models : Use CRISPR-Cas9 to silence endogenous glucosamine acetyltransferases in cell lines, then assess rescue phenotypes with exogenous compound supplementation .
  • Dynamic Light Scattering (DLS) : Monitor aggregation behavior in aqueous buffers (pH 7.4) to rule out artifactual effects in cellular uptake studies .

Q. How can researchers mitigate challenges in quantifying low-abundance metabolites of this compound in biological matrices?

  • Answer :

  • Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges with 80% methanol elution.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ multiple reaction monitoring (MRM) transitions for enhanced sensitivity (e.g., m/z 413 → 185 for quantification) .
  • Internal Standards : Use deuterated analogs (e.g., D₃-acetyl) to correct for matrix effects and ionization efficiency .

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